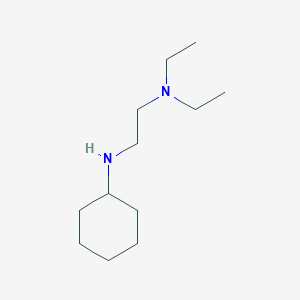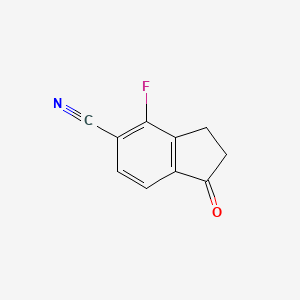![molecular formula C9H9ClN2 B13029297 4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)
4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of methylated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve mild heating and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated derivatives.
Scientific Research Applications
4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)pyridine
- 2-(chloromethyl)pyridine
- 3-(chloromethyl)pyridine
- 4-(bromomethyl)pyridine
Uniqueness
4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both pyrrole and pyridine rings, which confer distinct electronic properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to simpler pyridine derivatives .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6H2,1H3 |
InChI Key |
KBLVFRCMTBGHTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




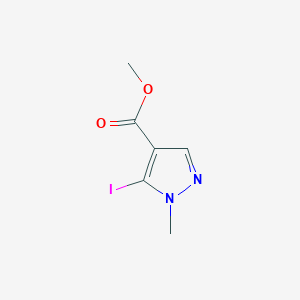




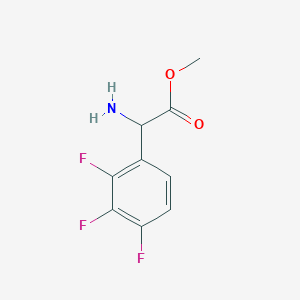
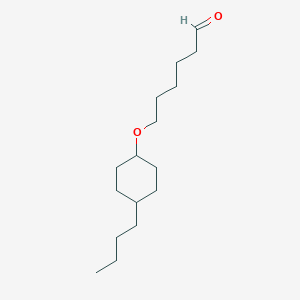

![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)
